molecular formula C25H30N2O4 B11311737 7,8-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

7,8-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11311737
M. Wt: 422.5 g/mol
InChI Key: ABGFJFYDAKYUPO-UHFFFAOYSA-N
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Description

7,8-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by its unique structure, which includes a chromene core, a furan ring, and a piperidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Chromene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, followed by cyclization.

    Attachment of the Piperidine Moiety: This step involves the nucleophilic substitution of a suitable piperidine derivative onto the chromene-furan intermediate.

    Final Coupling: The final step involves coupling the intermediate with a carboxamide group under mild conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and piperidine moieties, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromene core, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the furan and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways within biological systems. The chromene core is known to interact with various enzymes and receptors, modulating their activity. The furan and piperidine moieties contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms involved.

Comparison with Similar Compounds

Similar Compounds

    Chromene Derivatives: Compounds such as 4H-chromene-4-one and its derivatives share structural similarities with the target compound.

    Furan Derivatives: Compounds like 2-furancarboxaldehyde and its derivatives.

    Piperidine Derivatives: Compounds such as 4-methylpiperidine and its derivatives.

Uniqueness

The uniqueness of 7,8-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide lies in its combined structural features, which confer a distinct set of chemical and biological properties. The presence of the chromene core, furan ring, and piperidine moiety in a single molecule allows for a wide range of interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C25H30N2O4

Molecular Weight

422.5 g/mol

IUPAC Name

7,8-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C25H30N2O4/c1-15-9-11-27(12-10-15)20(22-8-6-17(3)30-22)14-26-25(29)23-13-21(28)19-7-5-16(2)18(4)24(19)31-23/h5-8,13,15,20H,9-12,14H2,1-4H3,(H,26,29)

InChI Key

ABGFJFYDAKYUPO-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(CNC(=O)C2=CC(=O)C3=C(O2)C(=C(C=C3)C)C)C4=CC=C(O4)C

Origin of Product

United States

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